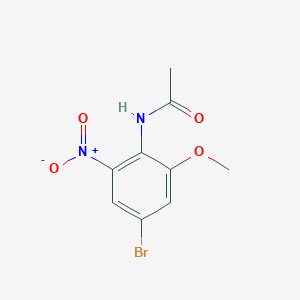

N-(4-溴-2-甲氧基-6-硝基苯基)乙酰胺

描述

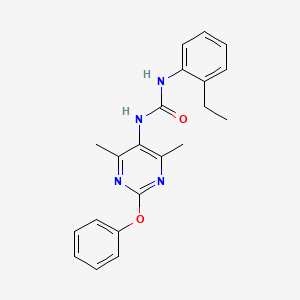

The compound "N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide" is a chemical entity that appears to be related to various acetamide derivatives synthesized for potential pharmacological applications. These derivatives often contain substituents such as bromo, methoxy, and nitro groups, which can significantly influence their chemical behavior and biological activity .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves multi-step reaction sequences. For instance, the Leuckart reaction has been used to synthesize derivatives with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, which showed promising pharmacological properties . Another synthesis route for a similar compound involved alkylation followed by nitration, with specific conditions optimized for maximum yield . These methods highlight the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using various spectroscopic techniques, including IR, NMR (1H, 13C, 15N), and mass spectrometry. X-ray crystallography has also been employed to determine the dihedral angles between different fragments of the molecule, such as the bromophenyl fragment and the acetamide unit . These analyses are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Acetamide derivatives can participate in a range of chemical reactions. For example, N-Bromoacetamide has been used to introduce bromine and an acetamido group across an olefinic double bond in a nitroalkene moiety . The interaction between nitro and acetamido groups can also affect the chemical shift of neighboring protons in NMR spectroscopy . These reactions and interactions are important for further functionalization of the acetamide core.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their substituents. For instance, the presence of a bromo group can enhance the cytotoxic and anti-inflammatory activities of these compounds . Hydrogen bonding, both intra- and intermolecular, plays a significant role in the stability and solubility of these compounds in various solvents . Solvatochromism studies have shown that the dipole moment and IR spectrum of these compounds can be affected by the solvent and temperature, indicating the formation of hydrogen-bonded complexes .

科学研究应用

合成与表征

- N-(4-溴-2-甲氧基-6-硝基苯基)乙酰胺及其衍生物已被合成,作为潜在的细胞毒性、抗炎、镇痛和解热剂,在某些化合物中显示出与标准药物相当的活性(P. Rani 等人,2016)。

- 该化合物还已在探索其物理和化学性质的研究中合成和表征,包括其在密度泛函理论研究中的应用(A. Al‐Sehemi 等人,2017)。

在染料生产中的应用

- 它是偶氮分散染料生产中的重要中间体,展示了其在纺织工业中的相关性。一项研究描述了使用新型催化方法绿色合成 N-(3-氨基-4-甲氧基苯基)乙酰胺,一种相关化合物(张群峰,2008)。

在有机和药物化学中的用途

- 该化合物已用于新型乙酰胺衍生物的留卡特合成,表明其在创建新药化合物中的作用(P. Rani 等人,2016)。

- 其衍生物已在研究中探索其在药物化学和药物设计中的潜在应用(杨璐等人,2015)。

环境和分析化学

- 研究还考察了其在环境化学中的用途,特别是在与水中甲草胺等化合物的完全氧化相关的研究中,证明了其在环境修复中的效用(J. Pignatello & Yunfu. Sun,1995)。

- 它已被用于人类尿液中 N-乙酰-β-D-葡萄糖苷酶等酶的比色测定中,表明其在临床诊断中的应用(C. Yuen 等人,1982)。

安全和危害

属性

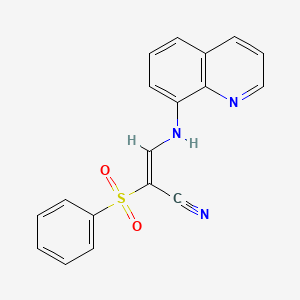

IUPAC Name |

N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O4/c1-5(13)11-9-7(12(14)15)3-6(10)4-8(9)16-2/h3-4H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZGWKNYJYJBLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1OC)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclohexyl)-2-{4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-N-methylacetamide](/img/structure/B2514369.png)

![(3As,5S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2514372.png)

![3-(3-Chlorophenyl)-5-[1-(4-isobutylphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B2514373.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B2514376.png)

![N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2514379.png)

![3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride](/img/structure/B2514381.png)